Indium(III) acetate hydrate

Description

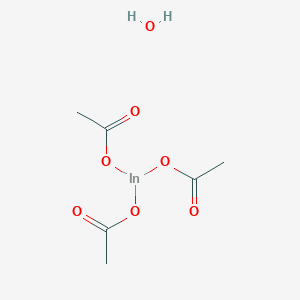

Structure

2D Structure

Properties

IUPAC Name |

diacetyloxyindiganyl acetate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.In.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2/q;;;+3;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQICIVBFTIHIQQ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[In](OC(=O)C)OC(=O)C.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11InO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Preparative Methodologies of Indium Iii Acetate Hydrate and Derived Species

Conventional Synthetic Routes for Indium(III) Acetate (B1210297) Hydrate (B1144303)

The traditional synthesis of Indium(III) acetate hydrate typically involves the reaction of an indium source with acetic acid. While specific laboratory procedures can vary, a common approach involves the dissolution of indium metal or an indium salt, such as indium(III) nitrate (B79036), in acetic acid. The subsequent crystallization from the solution yields this compound. The compound decomposes to indium oxide upon heating. americanelements.comsigmaaldrich.com It is commercially available in various purities, including high-purity grades for applications in trace metals analysis and advanced materials. cymitquimica.comvwr.com

Alternative and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. This trend has led to the exploration of alternative routes for the synthesis of indium compounds, including mechanochemistry and solvothermal/hydrothermal techniques.

Mechanochemical Synthesis Pathways for Indium(III) Complexes

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, offers a solvent-free and often more rapid alternative to traditional solution-based synthesis. ntu.edu.sgrsc.org Research has demonstrated the successful application of mechanochemical milling for the preparation of various Indium(III) complexes. ntu.edu.sgsnu.edu.inresearchgate.net For instance, Indium(III) complexes with bis(imino)acenaphthene (BIAN) ligands have been synthesized by milling the respective BIAN ligand with indium trichloride (B1173362). rsc.orgacs.org This method not only bypasses the need for large quantities of solvents but can also significantly reduce reaction times. ntu.edu.sgresearchgate.net The acid-catalyzed ball-milling of acenaphthoquinone with aniline (B41778) derivatives has proven effective for creating the desired Ar-BIAN ligands, which can then be further reacted with indium trichloride to form the corresponding Indium(III) complexes. acs.orgcsic.es One-pot mechanochemical syntheses have also been explored, demonstrating the potential for multi-step reactions without the need for intermediate isolation. ntu.edu.sgrsc.org

Solvothermal and Hydrothermal Methods for Indium(III) Hydroxide (B78521) and Oxide Derivatives

Solvothermal and hydrothermal methods involve chemical reactions in a closed system, typically a Teflon-lined stainless steel autoclave, at elevated temperatures and pressures. These techniques are particularly useful for synthesizing nanomaterials with controlled size and morphology.

Indium(III) hydroxide (In(OH)₃) and indium(III) oxide (In₂O₃) nanoparticles have been successfully synthesized using these methods from various indium precursors, including indium acetate and indium nitrate. tandfonline.comresearchgate.net In a typical hydrothermal process, an indium salt is dissolved in a solvent (water for hydrothermal, an organic solvent for solvothermal), often in the presence of a precipitating agent like sodium hydroxide or urea, and heated in an autoclave. tandfonline.comacs.org The resulting In(OH)₃ can then be converted to In₂O₃ by calcination at elevated temperatures. tandfonline.comnih.gov

The choice of solvent, temperature, reaction time, and the presence of surfactants or stabilizing agents can significantly influence the morphology of the final product, leading to the formation of nanocubes, nanorods, or other complex structures. acs.orgresearchgate.netrsc.org For example, perfect 18-facet In(OH)₃ polyhedra have been synthesized via a mixed solvothermal process. rsc.org Similarly, the hydrothermal method has been employed to produce In₂O₃ nanorods and nanocubes. acs.orgajsat.orghideneurope.de

Chemical Conversion of Indium(III) Acetate to Other Indium Precursors (e.g., Indium(III) Chloride)

Indium(III) acetate can be a convenient starting material for the synthesis of other important indium compounds, such as indium(III) chloride. A two-step procedure can be employed for this conversion. researchgate.netechemi.com First, Indium(III) acetate is dissolved in distilled water, and a concentrated aqueous solution of sodium hydroxide is added to precipitate indium(III) hydroxide (In(OH)₃). researchgate.netechemi.com The gelatinous white precipitate is then isolated by filtration and washed thoroughly with water. researchgate.netechemi.com In the second step, the purified In(OH)₃ is dissolved in concentrated hydrochloric acid. researchgate.netechemi.com Evaporation of the resulting solution to dryness yields hydrated indium(III) chloride. researchgate.netechemi.com

Methodologies for Control of Purity and Morphology in Indium(III) Acetate Synthesis

Controlling the purity and morphology of Indium(III) acetate and its derivatives is crucial for their performance in various applications.

Purity Control: The purity of Indium(III) acetate is largely dependent on the purity of the starting materials and the cleanliness of the reaction conditions. High-purity indium metal or salts are often used to produce high-purity Indium(III) acetate. cymitquimica.com Techniques such as recrystallization can be employed to further purify the final product. For the conversion to other precursors like indium(III) chloride, thorough washing of the intermediate indium(III) hydroxide precipitate is essential to remove any unreacted reagents or byproducts. researchgate.netechemi.com

Morphology Control: The morphology of indium compounds, particularly at the nanoscale, can be controlled by carefully selecting the synthetic method and reaction parameters. For instance, in the hydrothermal synthesis of indium oxide, the crystallite size has been shown to increase with the sintering temperature. nih.gov The use of surfactants and coordination polymers can also influence the size and shape of the resulting nanoparticles. researchgate.netresearchgate.net In solvothermal synthesis, modifying the indium precursor, the ratio of reactants, and the reaction conditions can lead to different morphologies such as multipods, nanoplates, and nanowires. rsc.org The choice of precursor can also play a significant role in controlling the morphology of the final product. acs.org For example, pre-irradiating indium acetate with gamma rays before its use in a sol-gel synthesis has been shown to significantly affect the shape and size of the resulting In₂O₃ nanoparticles. scielo.br

Coordination Chemistry and Structural Elucidation of Indium Iii Acetate Hydrate and Its Complexes

Ligand Exchange and Complex Formation with Organic Ligands

Indium(III) acetate (B1210297) hydrate (B1144303) serves as a versatile precursor in coordination chemistry, readily undergoing ligand exchange reactions to form a multitude of complexes with various organic ligands. The trivalent indium ion (In³⁺) acts as a Lewis acid, facilitating the formation of coordination compounds with diverse geometries and properties. cdnsciencepub.comrsc.org

Formation of Trivalent Indium Complexes with Diverse Ligands

Trivalent indium exhibits a strong tendency to form stable complexes with a wide array of organic ligands containing donor atoms such as nitrogen, oxygen, and sulfur. rsc.orgresearchgate.net The formation of these complexes often involves the displacement of acetate and/or water ligands from the coordination sphere of the indium precursor. The coordination number and geometry of the resulting indium(III) complexes are highly dependent on the nature of the ligand. researchgate.net

Research has demonstrated the synthesis of indium(III) complexes with various classes of organic ligands:

β-Diketones: The exchange reaction between indium(III) trifluoromethyl-β-diketonate complexes and excess free ligand has been studied. These reactions are typically first order in the indium complex concentration but zero order in the free ligand concentration, suggesting a dissociative mechanism. cdnsciencepub.com

Terpyridine (tpy) Ligands: Mononuclear indium(III) complexes with 2,2′;6′,2′′-terpyridine and its derivatives have been synthesized. rsc.org X-ray analysis reveals that these complexes often adopt a coordination sphere of InN₃Cl₃. rsc.org

Oxalate (B1200264): Indium(III) forms stable complexes with oxalate ions in aqueous solutions. oup.com Studies using liquid-liquid distribution methods have determined the stability constants for the formation of In(C₂O₄)⁺ and In(C₂O₄)₂⁻ species. oup.com

Thiolates: Tris(benzenethiolato)indium(III), In(SPh)₃, can be prepared and acts as a Lewis acid, forming adducts with both neutral and anionic ligands. cdnsciencepub.com For example, it reacts with halide salts to form anionic complexes like [BrIn(SPh)₃]⁻. cdnsciencepub.com

Phosphines: Indium(III) iodide forms 1:1 adducts with various phosphine (B1218219) ligands, resulting in neutral, four-coordinate indium centers. rsc.org

The kinetic lability of the In³⁺ ion, due to its large ionic radius (0.94 Å), facilitates a high ligand exchange rate, which is advantageous for the synthesis and crystallization of these coordination compounds. rsc.org

Table 1: Examples of Trivalent Indium Complexes with Various Ligands

| Ligand Type | Example Complex Formula | Coordination Environment Example | Reference |

|---|---|---|---|

| Terpyridine | [In(tpy)Cl₃] | InN₃Cl₃ | rsc.org |

| Oxalate | [In(C₂O₄)₂]⁻ | - | oup.com |

| Benzenethiolate | [BrIn(SPh)₃]⁻ | InBrS₃ (distorted tetrahedral) | cdnsciencepub.com |

| Phosphine | InI₃·PHBuᵗ₂ | Four-coordinate Indium | rsc.org |

Synthesis and Characterization of Heterometallic Indium(III) Acetate-Bridged Complexes

Indium(III) acetate can participate in the formation of heterometallic complexes where the acetate groups act as bridging ligands between indium and another metal center. A notable example is the synthesis of palladium(II)-indium(III) acetate-bridged complexes. acs.orgnih.gov

The reaction of palladium(II) acetate (Pd₃(OOCMe)₆) with indium(III) acetate has been studied to create new heterometallic carboxylate complexes. acs.orgnih.gov This reaction leads to the formation of the heterometallic complex Pd(OOCMe)₄In(OOCMe) and its solvate Pd(OOCMe)₄In(OOCMe)·MeCOOH. acs.orgresearchgate.net These complexes have been structurally characterized in both the solid state and solution using techniques such as X-ray crystallography and extended X-ray absorption fine structure (EXAFS). acs.orgresearchgate.net

The structural analysis reveals a framework where acetate ligands bridge the palladium and indium centers, creating a distinct heterometallic assembly. These materials are of interest for their potential catalytic applications, such as in the homogeneous hydrogenation of alkynes and alkenes. acs.orgnih.gov

Table 2: Characterized Heterometallic Palladium(II)-Indium(III) Acetate-Bridged Complexes

| Complex Formula | Starting Materials | Characterization Techniques | Reference |

|---|---|---|---|

| Pd(OOCMe)₄In(OOCMe) | Pd₃(OOCMe)₆ and Indium(III) acetate | X-ray Crystallography, EXAFS | acs.orgresearchgate.net |

| Pd(OOCMe)₄In(OOCMe)·MeCOOH | Pd₃(OOCMe)₆ and Indium(III) acetate | X-ray Crystallography, EXAFS | acs.orgresearchgate.net |

Indium(III) Complexes with Thiosemicarbazone Ligands: Synthesis and Coordination Properties

Thiosemicarbazones are a significant class of ligands in coordination chemistry, and their complexes with indium(III) have been extensively studied. rsc.orgmdpi.com These ligands typically coordinate to the metal center through the sulfur atom and an azomethine nitrogen atom. researchgate.net

The synthesis of indium(III)-thiosemicarbazone complexes is generally straightforward, often involving the reaction of an indium salt with the thiosemicarbazone ligand in a suitable solvent like methanol (B129727) or ethanol. mdpi.comnih.gov The resulting complexes have been characterized by a variety of techniques, including NMR and IR spectroscopy, mass spectrometry, and X-ray diffraction. mdpi.comnih.gov

Studies have shown that the stoichiometry of the resulting complexes can vary. For instance, with certain thiosemicarbazone ligands, stable compounds with a 2:1 ligand-to-metal ratio are formed with indium(III) cations. mdpi.comnih.gov The coordination geometry around the indium center can also differ, with some complexes exhibiting a square pyramidal coordination sphere where a chloride ligand occupies the apical position. publish.csiro.au In other cases, depending on the specific thiosemicarbazone used, indium may form complexes with different coordination numbers and geometries, such as distorted trigonal-bipyramidal. d-nb.info

Table 3: Synthesis and Coordination of Indium(III)-Thiosemicarbazone Complexes

| Ligand Type | Typical Stoichiometry (Ligand:In) | Observed Coordination Geometry | Synthetic Method | Reference |

|---|---|---|---|---|

| 2-acetylpyridine thiosemicarbazones | 1:1 | - | Reaction of InCl₃ with ligand | ox.ac.uk |

| Bis-thiosemicarbazones | - | Square pyramidal | Reaction with sodium methoxide (B1231860) in methanol | publish.csiro.au |

| Various thiosemicarbazones | 2:1 | - | Reaction in methanol or ethanol, yields 21-82% | mdpi.comnih.gov |

| S,N,S-tridentate thiosemicarbazones | 2:1 | Distorted trigonal-bipyramidal | - | d-nb.info |

Indium(III) Complexes Featuring Bis(imino)acenaphthene (BIAN) Ligands

Bis(imino)acenaphthene (BIAN) ligands are versatile diimine ligands that have been used to form complexes with main-group elements, including indium(III). rsc.orgsnu.edu.in These ligands are known for being rigid, sterically bulky, and redox-active. acs.org

The synthesis of indium(III) BIAN complexes has been achieved through various methods, including a mechanochemical milling approach. rsc.orgsnu.edu.inrsc.org This solvent-free technique offers a greener synthetic route with shorter reaction times and high yields. rsc.orgsnu.edu.inrsc.org A series of indium(III) Ar-BIAN complexes have been synthesized and fully characterized, bearing different substituents on the aryl-diimine part of the ligand. acs.org Their properties have been investigated using UV-vis spectroscopy and cyclic voltammetry, with DFT calculations providing further insight. acs.org

Advanced Structural Characterization Techniques for Indium(III) Coordination Environments

The definitive determination of the structure of indium(III) coordination compounds relies heavily on advanced analytical techniques, with single-crystal X-ray crystallography being the most powerful method.

X-ray Crystallography of Indium(III) Coordination Compounds

Heterometallic Acetate-Bridged Complexes: The crystal structures of heterometallic palladium(II)-indium(III) acetate-bridged complexes, such as Pd(OOCMe)₄In(OOCMe), have been determined by X-ray crystallography, confirming the bridging nature of the acetate ligands. acs.orgresearchgate.net

Thiosemicarbazone Complexes: The solid-state structures of various indium(III)-thiosemicarbazone complexes have been elucidated, revealing different coordination modes. For example, some complexes show a square pyramidal geometry, while others adopt a distorted trigonal-bipyramidal arrangement. publish.csiro.aud-nb.info X-ray diffraction has also confirmed the formation of complex anions with a 2:1 ligand-to-metal ratio in some cases. mdpi.comd-nb.info

Benzenethiolate Complexes: The crystal structure of the anionic complex Ph₄P[BrIn(SPh)₃] was determined by X-ray methods, showing a distorted tetrahedral geometry around the indium atom with In-Br and In-S bond lengths of 2.527(2) Å and an average of 2.450 Å, respectively. cdnsciencepub.com

Phosphine Adducts: X-ray studies on adducts like InI₃·PHR₂ (where R is Ph or Buᵗ) have confirmed the presence of neutral, four-coordinate indium atoms, while also revealing significant intermolecular interactions. rsc.org

Hydroxamate Complexes: The single-crystal X-ray structure of a complex cation, [In₄(H₂shi)₈(H₂O)₆]⁴⁺ (where H₂shi⁻ is salicylhydroximate), shows seven-coordinate indium(III) ions with a pentagonal-bipyramidal geometry. iucr.org

Table 4: Selected Crystallographic Data for Indium(III) Coordination Compounds

| Complex Type | Example Formula | Coordination Geometry | Crystal System | Space Group | Reference |

|---|---|---|---|---|---|

| Benzenethiolate | Ph₄P[BrIn(SPh)₃] | Distorted Tetrahedral | Monoclinic | P2₁/c | cdnsciencepub.com |

| Thiosemicarbazone | (HNEt₃)[In(LCF₃)₂] | - | Triclinic | Pī | d-nb.info |

| Salicylhydroximate | In₄(H₂shi)₈(H₂O)₆₄·8.57H₂O | Pentagonal-Bipyramidal | - | - | iucr.org |

Table 5: List of Compound Names

| Compound Name |

|---|

| Indium(III) acetate hydrate |

| Indium(III) trifluoromethyl-β-diketonate |

| 2,2′;6′,2′′-terpyridine |

| Tris(benzenethiolato)indium(III) |

| Palladium(II) acetate |

| Pd(OOCMe)₄In(OOCMe) |

| Pd(OOCMe)₄In(OOCMe)·MeCOOH |

| Bis(imino)acenaphthene (BIAN) |

| Salicylhydroximate |

Spectroscopic Investigations (e.g., NMR, IR, UV-Vis, ESI-MS) in Structural Elucidation

Spectroscopic techniques are indispensable tools for elucidating the structural characteristics of indium(III) acetate and its derivatives. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) provide detailed insights into coordination environments, ligand binding modes, and the electronic properties of these complexes.

NMR Spectroscopy

NMR spectroscopy is a powerful method for probing the structure of indium(III) complexes in solution. While ¹H and ¹³C NMR are standard, specialized nuclei like ¹¹⁵In and ¹⁹F offer more direct information about the metal's coordination sphere.

¹H and ¹³C NMR: These techniques are used to characterize the organic ligands coordinated to the indium center. For instance, in acetato(dimethyl)indium(III) adducts with ligands like 1,10-phenanthroline (B135089) and 2,2'-bipyridyl, ¹H NMR spectra show distinct resonances for the methyl groups on the indium and the acetate ligand. cdnsciencepub.com The temperature dependence of ¹H NMR signals can reveal dynamic equilibria in solution, such as the rapid exchange between five- and six-coordinate species in the ethylenediamine (B42938) adduct of acetato(dimethyl)indium(III). cdnsciencepub.com In more complex systems like indium(III) thiosemicarbazone complexes, ¹H and ¹³C NMR are used to confirm the ligand structure and its coordination to the metal. mdpi.com

¹⁹F NMR: This is particularly useful for studying complexes with fluorinated ligands. Ligand exchange studies between Me₂InL and HL (where L is a trifluoromethyl-β-diketonate anion) have been effectively monitored using ¹⁹F NMR to determine reaction orders and activation energies from coalescence temperatures. cdnsciencepub.com

¹¹⁵In NMR: Solid-state ¹¹⁵In NMR provides direct information about the symmetry and nature of the indium coordination environment. This technique has been applied to characterize indium(III)-centered polyoxopalladate nanocubes, where the indium is encapsulated, confirming its central position within the cluster. researchgate.net

| Complex | Spectroscopy Type | Solvent | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| Me₂In(OAc)·phen | ¹H NMR | Not Specified | 0.72, 0.42 (In-CH₃); 2.46 (OAc) | cdnsciencepub.com |

| Me₂In(OAc)·bipy | ¹H NMR | Not Specified | 0.72, 0.65 (In-CH₃); 2.42 (OAc) | cdnsciencepub.com |

| Me₂In(OAc)·en | ¹H NMR | CDCl₃ | 0.47 (In-CH₃); 2.47 (OAc); 3.38 (CH₂); 2.90 (NH₂) | cdnsciencepub.com |

| Indium(III) Thiosemicarbazone Complex (In3) | ¹H NMR | DMSO-d₆ | 8.40 (N=C-H); 8.33, 8.04, 7.45, 7.39, 7.14 (aromatic C-H) | mdpi.com |

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the coordination modes of the acetate ligand and other functional groups within the complex. The separation between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group can indicate whether it acts as a monodentate, bidentate chelating, or bridging ligand.

In a novel indium(III) acetate phthalocyanine (B1677752) complex, characteristic vibrational bands were observed in the FTIR spectrum, including aromatic C-H, C=C, and C=N stretching, confirming the structure. dergipark.org.tr In various indium(III) Schiff base complexes, the appearance of new bands in the 443–496 cm⁻¹ and 525–580 cm⁻¹ regions are assigned to ν(In–O) and ν(In–N) vibrations, respectively, providing direct evidence of coordination. rasayanjournal.co.in For acetato(dimethyl)indium(III) adducts, vibrational spectroscopy has been used to identify two In-CH₃ stretching modes, suggesting a cis-configuration of the methyl groups. cdnsciencepub.com

| Complex | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| In(OAc)Pc | NH stretching | 3200 | dergipark.org.tr |

| In(OAc)Pc | Aromatic C=C stretching | 1722-1773 | dergipark.org.tr |

| Indium(III) Schiff Base Complexes | ν(In–O) | 443–496 | rasayanjournal.co.in |

| Indium(III) Schiff Base Complexes | ν(In–N) | 525–580 | rasayanjournal.co.in |

| Me₂In(OAc)·phen | ν(In-CH₃) | 530 (IR), 480 (Raman) | cdnsciencepub.com |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within a molecule. For indium(III) complexes, which are typically d¹⁰ and colorless, the spectra are dominated by ligand-centered (π→π, n→π) or ligand-to-metal charge transfer (LMCT) transitions.

In an indium(III) acetate phthalocyanine complex, intense Q and B (Soret) bands were observed, characteristic of the phthalocyanine macrocycle. dergipark.org.tr The Q band, arising from a π-π* transition, appeared at 684 nm in DMSO. dergipark.org.tr For indium(III) Schiff base complexes, absorption bands below 300 nm are assigned to π→π* transitions of the phenolic chromophores, while bands in the 323-360 nm range are attributed to n→π* transitions of the imine group. rasayanjournal.co.in Difference UV spectroscopy has also been employed to measure metal exchange equilibria between indium(III)-NTA and transferrin. researchgate.net

| Complex | Solvent | λmax (nm) | log ε | Assignment | Reference |

|---|---|---|---|---|---|

| In(OAc)Pc | DMSO | 684 | 5.08 | Q band (π-π) | dergipark.org.tr |

| In(OAc)Pc | DMSO | 354 | 4.83 | B band (n-π) | dergipark.org.tr |

| Indium(III) Schiff Base (InHL3) | Not Specified | 236, 248 | Not Specified | π→π | rasayanjournal.co.in |

| Indium(III) Schiff Base (InHL3) | Not Specified | 360 | Not Specified | n→π | rasayanjournal.co.in |

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique crucial for confirming the molecular weight and composition of coordination complexes. It allows for the detection of intact molecular ions and key fragments, providing evidence for the species present in solution.

For new gallium(III) and indium(III) complexes with thiosemicarbazone ligands, ESI-MS confirmed the formation of stable compounds with a 2:1 ligand-to-metal stoichiometry. mdpi.com For an indium(III) thiosemicarbazone complex, peaks corresponding to [In + L - 2H]⁺ and [In + 2L - 2H]⁺ were identified. mdpi.com In the study of heterometallic palladium(II)-indium(III) acetate-bridged complexes, atmospheric pressure chemical ionization mass spectrometry (APCI-MS) was used to identify the complex in solution. acs.org ESI-MS combined with collision-induced dissociation (CID) has also been used to study the gas-phase stability and fragmentation mechanisms of complex indium-containing polyoxopalladates. researchgate.net

| Complex System | Ionization Method | Observed Species (m/z) | Interpretation | Reference |

|---|---|---|---|---|

| Indium(III) Thiosemicarbazone (In1) | ESI-MS | 359.2, 605.2 | [In + L − 2H]⁺, [In + 2L − 2H]⁺ | mdpi.com |

| Indium(III) Thiosemicarbazone (In3) | ESI-MS | 387.4, 661.1 | [In + L − 2H]⁺, [In + 2L − 2H]⁺ | mdpi.com |

| Pd-In Acetate Complex | APCI-MS | Not specified | Evidence of Pd-Ga heterometallic complex formation | acs.org |

Reaction Kinetics and Mechanisms in Indium(III) Coordination Sphere Dynamics

The coordination chemistry of indium(III) is characterized by kinetic lability, which facilitates rapid ligand exchange and allows for the formation of various stable complexes. rsc.org Understanding the kinetics and mechanisms of these reactions is crucial for controlling the synthesis of desired structures and for applications in catalysis and medicine. The larger ionic radius of In³⁺ contributes to this kinetic instability, promoting faster ligand exchange rates compared to smaller trivalent ions. rsc.org

Ligand Exchange Reactions

| Reactant System | Solvent | Tc (°C) | ΔG* (kcal mol⁻¹) | Proposed Mechanism | Reference |

|---|---|---|---|---|---|

| Me₂In(tfac)/Htfac | Di-isobutylketone | 16 | 12.8 | Associative, involving a five-coordinate intermediate | cdnsciencepub.com |

| Me₂In(t-butyl-tfac)/H(t-butyl-tfac) | Di-isobutylketone | 32 | 13.3 | Associative, involving a five-coordinate intermediate | cdnsciencepub.com |

Substitution and Dissociation Reactions

The kinetics of substitution reactions further illuminate the mechanisms of coordination sphere dynamics. The reaction between an aluminium(III)-EDTA complex and free indium(III) ions demonstrates that In³⁺ can displace Al³⁺ from the more labile complex. oup.com The reaction follows pseudo-first-order kinetics when the indium(III) ion is in excess. oup.com The rate-determining step is believed to be the dissociation of the [AlY]⁻ complex, with the dependence on indium concentration suggesting a role for In³⁺ as a Lewis acid catalyst, which may form an ion pair or segment with the complex to retard the recombination of the dissociated acetate arm. oup.com

The dissociation of indium complexes can also be catalyzed. The protolytic dissociation of (chloro)indium(III) octaphenyltetraazaporphyrin ([(Cl)InOPTAP]) in acidified dichloromethane (B109758) is extremely slow. However, the addition of chloride anions dramatically accelerates the reaction. rsc.org The dissociation is first-order with respect to the indium complex. rsc.org The proposed mechanism involves the formation of a reactive anionic intermediate, cis-[(Cl)₃InOPTAP]²⁻, where the additional ligands are bound in a cis-position, facilitating the dissociation of the macrocycle. rsc.org

| Reaction | Conditions | Kinetic Order | Observed Rate Constant (kobs, s⁻¹) | Reference |

|---|---|---|---|---|

| [(Cl)InOPTAP] Dissociation | [CF₃COOH] = 0.005 M, [Et₄NCl] = 0.001 M | First-order in complex | 0.00201 | rsc.org |

| [(Cl)InOPTAP] Dissociation | [CF₃COOH] = 0.005 M, [Et₄NCl] = 0.002 M | First-order in complex | 0.00494 | rsc.org |

| [(Cl)InOPTAP] Dissociation | [CF₃COOH] = 0.005 M, [Et₄NCl] = 0.005 M | First-order in complex | 0.00947 | rsc.org |

Some processes exhibit more complex, multi-step kinetics. The uptake of In³⁺ by the protein transferrin from an indium-nitrilotriacetic acid ([In(NTA)₂]³⁻) complex is biphasic. researchgate.net It involves a fast phase, completed in seconds, followed by a slow phase lasting for hours. researchgate.net The fast phase involves the rapid formation of a quaternary intermediate, which then evolves into a ternary complex with the expulsion of the NTA ligand. researchgate.net This demonstrates that in biological systems, coordination dynamics can involve multiple, sequential associative and dissociative steps.

Applications in Advanced Materials Science and Nanotechnology Utilizing Indium Iii Acetate Hydrate As a Precursor

Development of Indium-Based Thin Films

Indium(III) acetate (B1210297) is a key component in the development of indium-based thin films, which are critical for devices like solar cells, flat panel displays, and light-emitting diodes. chalcogen.ro Its role as a precursor facilitates the creation of transparent conductive oxides and other semiconductor layers through various deposition techniques. guidechem.com

Solution-processed methods offer significant advantages, including lower cost, scalability, and precise control over chemical composition, compared to many vacuum-based techniques. scirp.org Indium(III) acetate's solubility in acetic acid and mineral acids makes it an ideal candidate for these wet-chemical deposition routes. chemicalbook.comguidechem.com

The sol-gel technique is a widely used low-cost method for producing high-quality undoped and doped metal oxide films. scirp.orgoptica.org Indium(III) acetate is frequently used as the indium source in these processes.

Indium-Doped Zinc Oxide (IZO): In the fabrication of IZO thin films, indium(III) acetate is used as the doping precursor alongside a zinc source, such as zinc acetate dihydrate. scirp.orgresearchgate.net The precursors are dissolved in a solvent like isopropanol (B130326) with a stabilizer like diethanolamine. scirp.org The resulting sol-gel can then be deposited onto a substrate. Research has shown that indium acts as an effective donor in the zinc oxide lattice, with the film's properties being highly sensitive to the indium concentration and post-deposition annealing conditions. scirp.org For instance, vacuum annealing can lower the resistivity of 1 at.% doped films to as low as 4.7 x 10⁻³ Ω·cm. scirp.org

Indium Gallium Zinc Oxide (IGZO): For solution-processed IGZO thin films, indium(III) acetate hydrate (B1144303) can be used as the indium precursor. inoe.ro In a typical sol-gel process, it is dissolved along with precursors for gallium and zinc, such as gallium nitrate (B79036) hydrate and zinc acetate dehydrate, in a solvent like 2-methoxyethanol. doi.orgmdpi.com The resulting solution is then used for film deposition, often via spin coating. inoe.ro

Yttrium Oxide: Solution-based methods are also employed to create yttrium-based oxide films. In the synthesis of yttrium oxide (Y₂O₃) insulators, yttrium(III) acetate hydrate is one of the precursors that can be used. mdpi.comdntb.gov.ua Similarly, for creating indium-yttrium-oxide (IYO) semiconductors for thin-film transistors, a solution can be prepared using yttrium acetate dehydrate and indium nitrate hydrate as the precursors. koreascience.kr These solution-processed IYO thin-film transistors have demonstrated good performance, with field-effect mobility reaching 13.13 cm²/Vs. koreascience.kr

Table 1: Sol-Gel Precursors for Indium-Based Metal Oxides

| Target Material | Indium Precursor | Other Metal Precursors | Solvent/Stabilizer | Key Finding | Reference(s) |

|---|---|---|---|---|---|

| Indium-Doped Zinc Oxide (IZO) | Indium(III) acetate | Zinc acetate dihydrate | Isopropanol, Diethanolamine | Resistivity of 4.7 x 10⁻³ Ω·cm achieved after vacuum annealing. | scirp.org |

| Indium Gallium Zinc Oxide (IGZO) | Indium(III) acetate hydrate | Gallium nitrate hydrate, Zinc acetate dehydrate | 2-methoxyethanol | Suitable for fabricating thin films via spin coating. | inoe.ro |

| Indium-Yttrium-Oxide (IYO) | Indium nitrate hydrate | Yttrium acetate dehydrate | Not specified | Resulting TFTs showed a field-effect mobility of 13.13 cm²/Vs. | koreascience.kr |

| Yttrium Oxide (Y₂O₃) | Yttrium(III) acetate hydrate | - | Not specified | Used to produce Y₂O₃ insulator films for capacitors. | mdpi.com |

Spin Coating: This technique is a common method for applying sol-gel solutions to a substrate to create a uniform thin film. scientific.net It has been successfully used to deposit indium-doped zinc oxide (IZO) and indium tin oxide (ITO) films. scientific.netrsc.org For IZO films, a sol-gel solution using zinc acetate dihydrate and indium nitrate hydrate is spin-coated onto a glass substrate. scientific.netresearchgate.net Studies show that the indium concentration significantly affects the film's properties; a 4 at.% indium concentration yielded the lowest resistivity (3.25 Ωcm) and highest transparency (75.6%). scientific.netresearchgate.net

Spray Pyrolysis: Chemical spray pyrolysis is a cost-effective technique for producing large-area films. chalcogen.ro Indium(III) acetate is a suitable precursor for this method. sigmaaldrich.comjournalcra.com It has been used to deposit indium oxide (In₂O₃) and indium sulfide (B99878) (In₂S₃) thin films. researchgate.netscribd.com In one study, In₂O₃ films were successfully deposited on glass substrates at temperatures ranging from 350 to 450 °C using an aqueous solution of indium acetate. chalcogen.ro The resulting films were polycrystalline with a cubic structure, and their average transmittance in the visible region varied from 60% to 93% depending on the substrate temperature. chalcogen.roresearchgate.net The precursor concentration is also a critical parameter; films prepared with a 0.1 M concentration of indium acetate showed smooth surfaces and strong crystallization. journalcra.com

Table 2: Research Findings on Spray Pyrolysis using Indium(III) Acetate

| Film Material | Precursor(s) | Substrate Temperature | Key Finding | Reference(s) |

|---|---|---|---|---|

| Indium Oxide (In₂O₃) | Indium(III) acetate | 350 - 450 °C | Polycrystalline cubic structure; transmittance of 60-93%. | researchgate.net, chalcogen.ro |

| Indium Oxide (In₂O₃) | Indium(III) acetate | 450 °C | Optimal precursor concentration of 0.1 M for smooth, crystalline films. | journalcra.com |

| Indium Sulfide (In₂S₃) | Indium(III) acetate, N-N dimethyl thiourea | 250 - 450 °C | Optical band gap increased from 2.2 to 2.67 eV with increasing temperature. | scribd.com |

Indium(III) acetate is widely utilized as a precursor in chemical vapor deposition (CVD) processes. sigmaaldrich.com In this technique, the precursor is vaporized and decomposes on a heated substrate to form a thin film. The decomposition of indium(III) acetate upon heating to form indium oxide makes it a suitable source for depositing indium oxide thin films via CVD. chemicalbook.comguidechem.comsigmaaldrich.com These films are essential for applications in electronics and optoelectronics. guidechem.com

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a solution-based technique that allows for the controlled, layer-by-layer growth of thin films at or near room temperature. Indium(III) acetate has been effectively used as a cationic precursor for depositing indium-containing films with this method. mdpi.com Specifically, it has been employed in the synthesis of nickel-doped indium sulfide (In₂S₃:Ni) thin films on indium tin oxide (ITO) coated glass substrates. mdpi.comresearchgate.net The process involves sequential dipping of the substrate into a cationic solution containing indium(III) acetate and nickel(II) chloride, followed by a rinse and dipping into an anionic solution containing sodium thiosulfate. mdpi.com Research has shown that with an increasing concentration of nickel (from 4% to 6%), the band gap of the resulting film decreases from 1.99 to 1.61 eV. mdpi.comresearchgate.net

This compound is a precursor for creating more complex compound semiconductors, including ternary and quaternary chalcogenides, which are important for photovoltaic applications.

Copper Indium Selenide (B1212193) (CuInSe₂): Thin films containing copper indium selenide can be fabricated using multi-step solution-based methods like SILAR. mdpi.com A process involving the treatment of a selenized substrate with copper ions followed by the incorporation of indium(III) ions can lead to the formation of films containing a mixture of compounds, including CuInSe₂. mdpi.com The band gap of the films can be tuned through this indium incorporation and subsequent annealing. mdpi.com

Copper Indium Sulfide (CuInS₂): Copper indium disulfide is another important material for solar cells. While various methods exist for its fabrication, solution-based routes using suitable precursors are common. nih.gov For example, complex quantum dots, such as copper indium sulfide/zinc sulfide (CuInS₂/ZnS) core/shell structures, can be synthesized for applications in lighting and displays. sigmaaldrich.com

Nickel-doped Indium Sulfide (In₂S₃:Ni): As previously mentioned, indium(III) acetate is a direct precursor for the synthesis of nickel-doped indium sulfide thin films via the SILAR method. mdpi.comresearchgate.net In this process, indium(III) acetate is used as the indium source and nickel(II) chloride is the doping source. mdpi.com Studies have shown that increasing the nickel doping concentration reduces the crystallinity and the sulfur-to-metal ratio in the film. mdpi.comresearchgate.net Nickel-doped In₂S₃ films have also been prepared by chemical spray pyrolysis, where increasing the Ni:In molar ratio from 0% to 4% was found to increase the energy band gap from 2.66 eV to 2.82 eV. aphrc.org

Chemical Vapor Deposition (CVD) Precursor Applications

Research into Control of Film Morphology and Crystallinity in Deposition Processes

The morphology and crystallinity of thin films are paramount to their performance in electronic and optoelectronic devices. Research has demonstrated that by using indium(III) acetate as a precursor in chemical solution deposition techniques, the morphology of indium tin oxide (ITO) thin films can be controlled. The concentration of the coating solution has a significant impact; low concentrations tend to produce layers with a columnar structure, while higher concentrations result in fine-grained granular films. researchgate.net Under optimized conditions, these films exhibit high transparency (above 90% in the visible spectrum) and low electrical resistivity. researchgate.net

Synthesis of Indium-Containing Nanomaterials

This compound is a versatile precursor for the synthesis of a variety of indium-containing nanomaterials, including oxides, sulfides, tellurides, and selenides, as well as complex structures like indium tin oxide.

Colloidal Synthesis of Indium Oxide (In2O3) Nanocrystals and Nanoparticles

The colloidal synthesis of indium oxide (In2O3) nanocrystals often utilizes indium(III) acetate. atlantis-press.com This method allows for the production of nanoparticles with controlled size and shape, which is crucial for their application in areas like gas sensing. atlantis-press.com The sol-gel method, for example, involves dissolving indium(III) acetate in a solvent like diethylene glycol and heating it to form a homogenous solution, which upon further treatment yields In2O3 nanoparticles. atlantis-press.com Research has shown that the synthesis conditions, such as the choice of precursor and calcination temperature, influence the resulting particle size and properties. researchgate.netthaiscience.info For instance, the thermal decomposition of indium(III) acetylacetonate (B107027) in oleylamine (B85491) is a common method for producing monodisperse In2O3 nanoparticles. researchgate.net The phase of the resulting In2O3 nanocrystals can also be controlled, with studies showing a transformation from a metastable corundum phase to a more stable cubic bixbyite phase, a process driven by nucleation at the interface of contacting nanocrystals. nih.gov

Table 1: Synthesis and Properties of Indium Oxide Nanoparticles

| Precursor | Synthesis Method | Particle Size | Key Findings |

|---|---|---|---|

| Indium(III) acetate | Sol-gel | Nano-sized | Successful synthesis for gas sensor applications. atlantis-press.com |

| Indium(III) acetylacetonate | Thermal decomposition in oleylamine | Monodisperse | Method for producing highly crystalline, size-controlled nanoparticles. researchgate.net |

| Indium(III) nitrate | Polymerized complex | 15-25 nm | Cubic structure without impurity phases confirmed. thaiscience.info |

| Indium(III) acetate | Colloidal synthesis | - | Phase transformation from metastable corundum to cubic bixbyite observed. nih.gov |

Preparation of Indium Sulfide, Telluride, and Selenide Nanoparticles

Indium(III) acetate is also employed as a precursor for synthesizing other important indium-based chalcogenide nanoparticles.

Indium Sulfide (In2S3): Tetragonal β-In2S3 nanoparticles have been synthesized using indium(III) acetate. rsc.org Sonochemical methods, where ultrasound is used to drive the chemical reaction, have been utilized to produce β-In2S3 nanoparticles from indium acetate and a sulfur source like thioacetamide. chalcogen.ro The resulting nanoparticles exhibit a tetragonal crystal structure. chalcogen.ro The choice of precursor salt has been shown to influence the morphology and crystal size of the resulting zinc indium sulfide nanoparticles. mdpi.com

Indium Telluride (In2Te3): While specific studies detailing the use of indium(III) acetate for indium telluride nanoparticle synthesis are less common, various methods exist for producing these materials. ereztech.com Solvothermal and hydrothermal routes are often employed for the synthesis of undoped and doped lead telluride nanostructures. researchgate.netgoogle.com

Indium Selenide (In2Se3): Indium selenide nanoparticles can be synthesized through various techniques, including hot-injection methods and thermolysis of precursor complexes. researchgate.netresearchgate.net These methods allow for the creation of different phases of indium selenide, such as the hexagonal γ-In2Se3. researchgate.net The synthesis of indium selenide is of great interest due to its potential applications in nanoelectronics and optoelectronics. mdpi.com

Formation of Indium Tin Oxide (ITO) Nanocrystals

Indium tin oxide (ITO) is a transparent conducting oxide widely used in displays, solar cells, and other electronic devices. Indium(III) acetate is a key precursor in the synthesis of ITO nanocrystals. benicewiczgroup.com

A common method involves the thermal decomposition of indium(III) acetate and a tin source, such as tin(IV) acetate, in the presence of capping agents like oleic acid and oleylamine. benicewiczgroup.comuoregon.edu This approach allows for the production of highly crystalline and monodisperse ITO nanoparticles with controlled tin doping levels. benicewiczgroup.comnsf.gov The properties of the resulting ITO nanocrystals, such as their size and dopant distribution, can be finely tuned by adjusting the reaction parameters. uoregon.edunsf.gov These nanocrystals can then be dispersed in solvents to form inks for printable electronics. researchgate.net Nonhydrolytic sol-gel methods have also been explored, which can lead to the formation of ITO nanoparticles at lower temperatures. scielo.br

Table 2: Synthesis of Indium Tin Oxide (ITO) Nanocrystals

| Indium Precursor | Tin Precursor | Synthesis Method | Key Findings |

|---|---|---|---|

| Indium(III) acetate | Tin(II) acetate | Thermal decomposition | Production of highly crystalline, near-monodisperse ITO nanoparticles. benicewiczgroup.com |

| Indium(III) acetate | Tin(IV) acetate | Slow growth synthesis | Systematic control over size and composition of doped metal oxide nanocrystals. uoregon.edunsf.gov |

| Indium chloride | Tin chloride | Nonhydrolytic sol-gel | Formation of metastable hexagonal phase ITO at lower temperatures. scielo.br |

Investigation of Nanocrystal Growth Mechanisms and Size Control

Understanding and controlling the nucleation and growth of nanocrystals is fundamental to achieving desired material properties. The use of indium(III) acetate as a precursor allows for detailed investigations into these mechanisms.

Studies have shown that the size of nanocrystals can be controlled by varying precursor concentrations and the ratio of ligands. acs.org In the synthesis of wurtzite InP nanocrystals via cation exchange from Cu₃₋ₓP nanocrystals, adjusting the initial copper acetate concentration directly impacts the final nanocrystal size. acs.org The growth process itself can be complex, sometimes involving intermediate phases or mechanisms like oriented aggregation. researchgate.net For instance, in the synthesis of lead halide nanosheets, the reaction temperature and time influence the final crystal structure. rsc.org The choice of solvent also plays a critical role, as it can affect precursor solubility and the stability of intermediate species, thereby influencing the crystallization pathway. surrey.ac.uk

Precursor in Metal-Organic Frameworks (MOFs) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. enpress-publisher.com The synthesis of MOFs involves the self-assembly of metal ions or clusters (nodes) with organic linker molecules. rsc.org

Indium(III) acetate can be used as a precursor for the indium nodes in the synthesis of In-MOFs. mdpi-res.com The indium(III) cation is attractive for MOF synthesis due to its relatively large radius and ability to form strong coordination bonds with oxygen and nitrogen donor atoms from the organic linkers. rsc.org This leads to the formation of stable and structurally diverse In-MOFs. rsc.org MOFs can also serve as precursors themselves for the creation of other advanced materials. For example, a copper-based MOF synthesized from copper(II) nitrate trihydrate has been used as a template to create three-dimensional porous carbon cages. mdpi-res.com The synthesis of MOFs can be achieved through various methods, including solvothermal and electrochemical techniques. enpress-publisher.com

Design and Synthesis of Indium-Based MOFs (In-MOFs)

Indium-based metal-organic frameworks (In-MOFs) have garnered significant attention due to their unique structural features and potential applications. rsc.org The design and synthesis of In-MOFs often utilize this compound as a soluble and reactive source of indium ions. attelements.comamericanelements.com The synthesis is typically carried out via solvothermal or hydrothermal methods, where the indium salt, an organic linker, and a solvent are heated in a sealed vessel. rsc.orgresearchgate.net The choice of organic linker, solvent system, and reaction conditions allows for the precise control over the resulting framework's topology, porosity, and functionality. nih.govhilarispublisher.com

Researchers have successfully synthesized a variety of In-MOFs with different dimensionalities and properties. rsc.org For instance, the reaction of an indium salt with a multitopic carboxylic acid linker can lead to the formation of three-dimensional frameworks with high surface areas. berkeley.edu The larger ionic radius of the In(III) ion compared to other trivalent metals can lead to the formation of unique coordination environments and framework structures. rsc.org The ability to form stable, crystalline, and porous materials makes In-MOFs promising candidates for various applications. rsc.orgrsc.org

Role of this compound in MOF Crystallization and Framework Formation

This compound plays a crucial role in the crystallization and formation of In-MOF frameworks. As a precursor, it provides the indium(III) cations that act as the metal nodes in the MOF structure. enpress-publisher.com The acetate anions can also influence the reaction, sometimes acting as modulators that control the rate of crystal growth and affect the final structure. berkeley.edu The solubility of Indium(III) acetate in common organic solvents is a key advantage, facilitating homogeneous reaction mixtures necessary for the growth of high-quality crystals. chemimpex.com

Research into Applications of In-MOFs (e.g., Gas Adsorption, Separation, Chemical Sensing)

The inherent porosity and tunable nature of In-MOFs make them highly attractive for a range of applications. rsc.orgmdpi.com A significant area of research focuses on their use in gas adsorption and separation. rsc.orgbohrium.com The well-defined pore sizes and the potential for functionalizing the organic linkers allow for the selective adsorption of specific gas molecules. nih.govhilarispublisher.com For example, In-MOFs are being investigated for the capture of carbon dioxide from flue gas streams or for the separation of hydrocarbon mixtures. hilarispublisher.comd-nb.info The performance of an In-MOF in gas separation is determined by factors such as its pore size, surface area, and the chemical affinity of the framework for the target gas molecules. bohrium.com

Another promising application of In-MOFs is in chemical sensing. mdpi.com The interaction of analyte molecules with the MOF can induce a measurable change in its physical properties, such as luminescence or conductivity. mdpi.com This response can be highly selective, depending on the specific interactions between the analyte and the MOF's pores and functional groups. The ability to design MOFs with specific recognition sites for target molecules is a key advantage in developing next-generation chemical sensors. nih.govmdpi.com

Table 1: Investigated Applications of In-MOFs

| Application Area | Principle of Operation | Examples of Target Molecules |

| Gas Adsorption & Storage | Physisorption within the porous framework. | Hydrogen (H₂), Methane (CH₄), Carbon Dioxide (CO₂) hilarispublisher.comrsc.org |

| Gas Separation | Selective adsorption based on molecular size, shape, or chemical affinity. | CO₂/CH₄, CO₂/N₂, Hydrocarbon mixtures rsc.orgbohrium.comd-nb.info |

| Chemical Sensing | Changes in optical or electrical properties upon analyte binding. | Volatile Organic Compounds (VOCs), toxic gases hilarispublisher.commdpi.com |

Specialized Applications in Advanced Devices and Materials

Beyond MOFs, this compound is a key precursor for a variety of functional materials used in advanced electronic and optoelectronic devices.

Semiconductor Manufacturing for Electronic Devices

Indium(III) acetate is utilized in the production of indium-based semiconductor materials, which are fundamental components of many electronic devices. chemimpex.com Upon thermal decomposition, it can form indium oxide (In₂O₃), a wide-bandgap semiconductor. attelements.comamericanelements.comtuwien.at This property is leveraged in the fabrication of thin-film transistors and other semiconductor devices. sigmaaldrich.com The use of a soluble precursor like indium acetate allows for solution-based deposition techniques, such as spin coating or printing, which can be more cost-effective than traditional vacuum-based methods for certain applications. osti.govipme.ru

Organic Light-Emitting Diodes (OLEDs) and Photovoltaic Materials Research

In the field of optoelectronics, Indium(III) acetate serves as a precursor for materials used in OLEDs and photovoltaic cells. chemimpex.comeuropa.eu Specifically, it is used to create transparent conducting oxides, which are essential as electrodes in these devices. chemimpex.comtuwien.at In OLEDs, a transparent anode is required to allow light to escape the device. In photovoltaic cells, a transparent front electrode is necessary to allow sunlight to reach the active layer. researchgate.net The ability to produce high-quality, transparent, and conductive thin films from precursors like indium acetate is crucial for the performance of these technologies. chemimpex.com Research is ongoing to optimize the properties of these films for improved device efficiency and longevity. researchgate.net

Transparent Conducting Oxides (TCOs)

Indium(III) acetate is a well-established precursor for the synthesis of transparent conducting oxides (TCOs), most notably indium tin oxide (ITO). tuwien.atresearchgate.net TCOs are a unique class of materials that exhibit both high electrical conductivity and high optical transparency in the visible range of the spectrum. tuwien.atresearchgate.net This combination of properties makes them indispensable in a wide array of applications, including flat-panel displays, touch screens, solar cells, and energy-efficient windows. chemimpex.comosti.govipme.ru

The synthesis of TCO films from Indium(III) acetate often involves sol-gel or other solution-based methods. osti.govdergipark.org.tr The indium acetate is dissolved along with a dopant precursor (such as a tin compound for ITO) in a suitable solvent. dergipark.org.tr This solution is then deposited as a thin film onto a substrate and subsequently heated. The thermal treatment decomposes the acetate and other precursors, leading to the formation of a crystalline, conductive oxide film. attelements.comamericanelements.com The electrical and optical properties of the resulting TCO film can be tailored by controlling the doping concentration and the processing conditions. osti.govdergipark.org.tr

Flexible and Transparent Thin-Film Transistors

This compound serves as a valuable precursor in the solution-processed fabrication of metal oxide thin-film transistors (TFTs), a technology essential for the next generation of flexible and transparent electronics. Solution processing offers significant advantages over traditional vacuum-based deposition methods, including lower cost, potential for large-area deposition, and compatibility with flexible substrates through roll-to-roll manufacturing. liverpool.ac.ukucla.eduljmu.ac.uk Among various metal oxides, indium oxide (In₂O₃) is a highly promising semiconductor material due to its high carrier mobility, wide bandgap (3.6-3.75 eV), and excellent transparency in the visible light spectrum. liverpool.ac.ukljmu.ac.uk

The choice of precursor is critical in solution-based methods as it directly influences the decomposition temperature and the quality of the resulting semiconductor film. Research has explored various indium salts, including nitrates, chlorides, fluorides, and acetates, to create high-quality oxide films at low processing temperatures suitable for flexible polymer substrates. ucla.edu In one comparative study, TFTs were fabricated using In₂O₃ films derived from different precursors, including indium(III) acetate, and annealed at 250 °C. ucla.edu

The performance of these TFTs revealed significant differences based on the precursor used. While the indium(III) nitrate precursor yielded the highest performance due to the formation of a hexaaqua indium(III) cation complex that decomposes cleanly at low temperatures, the indium(III) acetate-based device still demonstrated functional transistor characteristics. ucla.edu The acetate precursor showed faster thermal decomposition compared to indium fluoride. ucla.edu X-ray photoelectron spectroscopy (XPS) analysis indicated that the oxide lattice peak for the acetate-based film was much higher than that of the fluoride-based film, although it contained more residual hydroxides and carbon compared to the nitrate-based film. ucla.edu

The electrical performance of TFTs is characterized by several key metrics, including field-effect mobility (µ), the on/off current ratio (I_on/I_off), and threshold voltage (V_th). The data below summarizes the performance of In₂O₃ TFTs fabricated from different indium precursors.

Table 1: Performance Comparison of In₂O₃ Thin-Film Transistors from Various Precursors

| Precursor Compound | Saturation Mobility (μ_sat) (cm²/V·s) | On/Off Ratio (I_on/I_off) |

|---|---|---|

| Indium(III) nitrate hydrate | 36.31 ± 2.29 | > 10⁷ |

| Indium(III) chloride | 1.20 | ~ 10⁵ |

| Indium(III) acetate | 0.07 | ~ 10⁴ |

| Indium(III) fluoride | Not reported | Not reported |

Data sourced from a study on aqueous metal complex-based oxide semiconductors. ucla.edu

While the mobility of the indium acetate-based device was lower than that of the nitrate-based one in this specific study, the research highlights the viability of using various organic and inorganic indium salts as precursors. ucla.edu The findings underscore that by selecting appropriate precursors and optimizing processing conditions, it is possible to fabricate transparent TFTs on flexible substrates at low temperatures, paving the way for advanced applications in wearable intelligent electronics and large-area flexible displays. mdpi.comresearchgate.net

Research on Radiopharmaceutical Precursors for Medical Imaging

Indium(III) acetate is utilized in research concerning radiopharmaceuticals for medical imaging, a field that employs radioactive tracers to diagnose and monitor diseases non-invasively. chemimpex.com Specifically, the radioisotope Indium-111 (¹¹¹In) is a key component in several diagnostic agents used in Single-Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net SPECT is a nuclear medicine imaging technique that measures the distribution of gamma-emitting radioisotopes within the body to visualize organ function and blood flow. nih.govuniupo.it

The creation of a radiopharmaceutical involves attaching a radioisotope to a molecule that targets specific cells or biological processes. Simple indium salts, such as indium(III) acetate or indium(III) chloride, can serve as the starting material or precursor for introducing the radioactive ¹¹¹In isotope to a chelating molecule. chemimpex.comfrontiersin.org This process results in a stable radiolabeled compound that can be administered to a patient. researchgate.net The choice of the targeting molecule determines the clinical application of the imaging agent.

Indium-111 is favored for certain applications due to its suitable half-life and gamma-ray emission, which can be detected by a gamma camera. researchgate.netopenmedscience.com Research in this area has led to the development of several important ¹¹¹In-labeled radiopharmaceuticals.

Table 2: Examples of Indium-111 Based Radiopharmaceuticals and Their Applications

| Radiopharmaceutical | Target/Mechanism | Primary Clinical Application |

|---|---|---|

| ¹¹¹In-pentetreotide (Octreoscan) | Binds to somatostatin (B550006) receptors (subtypes 2 and 5) | Diagnosis, staging, and monitoring of neuroendocrine tumors (NETs). openmedscience.com |

| ¹¹¹In-capromab pendetide (B12302954) | Targets prostate-specific membrane antigen (PSMA) | Imaging of prostate cancer. nih.gov |

| ¹¹¹In-labeled leukocytes | Accumulate at sites of infection and inflammation | Detection of infection and inflammation. mdpi.com |

| ¹¹¹In-labeled antibodies | Targets specific antigens on tumor cells (e.g., GPNMB) | Experimental imaging of specific cancers, such as melanoma. mdpi.com |

This table summarizes key applications of Indium-111 in medical imaging. openmedscience.comnih.govmdpi.com

One of the most well-established uses is ¹¹¹In-pentetreotide, a synthetic analog of the hormone somatostatin. openmedscience.com Because many neuroendocrine tumors overexpress somatostatin receptors, ¹¹¹In-pentetreotide accumulates at tumor sites, allowing for their visualization through SPECT imaging. openmedscience.com Similarly, other molecules like the monoclonal antibody capromab (B1176778) pendetide have been labeled with ¹¹¹In to target antigens specific to prostate cancer cells. nih.gov Ongoing research continues to explore new coordination compounds and ligands for gallium and indium, aiming to develop novel agents for oncological diagnosis and therapy. frontiersin.orgmdpi.com This highlights the role of indium precursors in advancing the capabilities of molecular imaging.

Catalytic Applications of Indium Iii Acetate Hydrate and Its Derivatives

Catalysis in Organic Synthesis

Indium(III) acetate (B1210297) has demonstrated significant catalytic activity in various organic reactions, facilitating the construction of complex molecular architectures under mild conditions. chemimpex.com

Intermolecular Radical Addition Reactions

Indium(III) acetate is a notable catalyst for the intermolecular radical addition of organic iodides to electron-deficient alkenes. attelements.comsamaterials.comottokemi.comthermofisher.krchemicalbook.comottokemi.comscientificlabs.comfishersci.com This reaction, typically carried out in the presence of a hydride source like phenylsilane, proceeds efficiently at room temperature in solvents such as ethanol. researchgate.netacs.orgnih.govacs.org The process is compatible with a variety of functional groups on both the organic iodide and the alkene. acs.orgnih.gov This method provides a valuable, tin-free alternative for constructing carbon-carbon bonds via a radical pathway. acs.org The catalytic system often includes additives like 2,6-lutidine and is initiated by air, highlighting its operational simplicity. acs.org

Table 1: Examples of Indium(III) Acetate-Catalyzed Intermolecular Radical Addition

| Organic Iodide | Electron-Deficient Alkene | Product | Yield (%) |

| 1-Iodoadamantane | Acrylonitrile | 3-(1-Adamantyl)propanenitrile | 85 |

| Isopropyl Iodide | Methyl Acrylate | Methyl 3-isopropylpropanoate | 78 |

| Cyclohexyl Iodide | Acrylonitrile | 3-Cyclohexylpropanenitrile | 91 |

Data sourced from studies on indium(III) acetate-catalyzed radical additions.

Reduction Reactions

The catalytic utility of indium(III) acetate extends to reduction reactions. A key example is the reduction of 1-bromo-3-phenylpropane to propylbenzene. attelements.comsamaterials.comottokemi.comthermofisher.krchemicalbook.comottokemi.comscientificlabs.comfishersci.com This transformation is typically achieved using a hydrosilane, such as phenylsilane, as the reducing agent in a solvent like THF at elevated temperatures. The addition of a radical initiator like triethylborane (B153662) (Et3B) and air can allow the reaction to proceed at a lower temperature.

Facilitation of Complex Organic Molecule Synthesis

Indium(III) acetate and its derivatives have proven to be effective catalysts in the synthesis of complex organic molecules. chemimpex.com Their ability to facilitate reactions under mild conditions makes them advantageous over many traditional catalysts. chemimpex.com For instance, indium(III) salts have been employed in the synthesis of various heterocyclic compounds. The constant demand for environmentally friendly methods for synthesizing complex organic compounds has spurred the development of highly efficient heterogeneous catalytic systems based on indium. nih.gov

General Catalytic Activity in Diverse Organic Transformations

The catalytic prowess of indium(III) acetate is not limited to the aforementioned reactions. It is recognized for its broad catalytic activity in a diverse array of organic transformations. chemimpex.com These include its use in the production of indium-based semiconductors and in thin-film deposition for optoelectronic applications. chemimpex.com Furthermore, indium(III) acetate serves as a catalyst in various reactions crucial to the pharmaceutical industry, potentially accelerating the development of new drugs. chemimpex.com

Role as a Catalyst Precursor in Heterogeneous Catalysis

Indium(III) acetate serves as a valuable precursor in the preparation of heterogeneous catalysts. Upon heating, it decomposes to form indium oxide (In2O3), a material with significant applications in catalysis and materials science. attelements.comsamaterials.comchemicalbook.com This thermal decomposition provides a straightforward route to synthesizing indium oxide with controlled properties. attelements.com Additionally, indium(III) acetate is used to prepare indium arsenide quantum dots and can be employed in the fabrication of In2S3 thin films via chemical spray pyrolysis.

Mechanistic Investigations of Indium(III) Acetate Catalysis

The mechanism of indium(III) acetate-catalyzed reactions, particularly radical additions, has been a subject of investigation. A plausible mechanism for the intermolecular radical addition of organic iodides to alkenes involves the in-situ formation of an indium hydride species. researchgate.netacs.orgnih.govacs.org This is thought to occur through a hydride transfer from a silane (B1218182), like phenylsilane, to indium(III) acetate. researchgate.netacs.orgnih.govacs.org

The proposed catalytic cycle proceeds as follows:

Formation of Indium Hydride: Phenylsilane transfers a hydride to indium(III) acetate, forming a diacetoxyindium hydride species, (AcO)2InH. acs.org

Radical Initiation: The indium hydride can react with an initiator (like oxygen in the air) to form an indium(II) radical, (AcO)2In•. acs.org

Halogen Abstraction: This indium radical then abstracts an iodine atom from the organic iodide (R-I) to generate a carbon-centered radical (R•) and (AcO)2InI. acs.org

Addition to Alkene: The carbon radical adds to the electron-deficient alkene. acs.org

Hydrogen Atom Transfer: The resulting radical adduct abstracts a hydrogen atom from the indium hydride to yield the final product and regenerate the indium radical, continuing the chain reaction. acs.org

Regeneration of Catalyst: The (AcO)2InI formed is converted back to the active indium hydride by reaction with phenylsilane. acs.org

Further research into the precise nature of the active indium species and the kinetics of these reactions is ongoing to fully elucidate the catalytic pathways.

Computational and Theoretical Investigations of Indium Iii Acetate Hydrate Systems

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties of Indium(III) Complexes

Density Functional Theory (DFT) has become a primary computational method for investigating the structural and electronic properties of indium(III) complexes. nih.gov By solving approximations of the Schrödinger equation, DFT can accurately predict molecular geometries, bond energies, and the distribution of electrons within a molecule.

Researchers have employed DFT to elucidate the geometries of various indium(III) compounds. For instance, calculations on heteroleptic indium aminothiolate complexes revealed a distorted trigonal bipyramidal coordination around the central indium atom. rsc.orgrsc.org DFT calculations provided optimized geometries with bond lengths and angles that align well with experimental data obtained from X-ray crystallography. rsc.org In one study, the calculated In1–N2 bond length was 2.282 Å, compared to the observed 2.268(3) Å, and the In1–O1 bond length was calculated as 2.030 Å versus the observed 2.089(2) Å. rsc.org These studies confirm the reliability of DFT in reproducing complex coordination structures.

Beyond structural prediction, DFT is instrumental in analyzing the electronic makeup of these complexes. The energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of a complex's stability and reactivity. For one indium(III) complex, the HOMO and LUMO energies were calculated to be -5.748 eV and -1.696 eV, respectively. rsc.org The negative values of these orbitals indicate a stable complex. rsc.org The energy gap between the HOMO and LUMO provides insight into the electronic absorption properties, which can be further explored using Time-Dependent DFT (TD-DFT) to predict electronic absorption spectra. ntu.edu.sg Analysis of the frontier orbitals also reveals the distribution of electron density, showing, for example, that the HOMO might be concentrated on one ligand while the LUMO resides on another, identifying the likely sites for electrophilic and nucleophilic attack. rsc.orgrsc.org

| Parameter | Calculated Value (DFT) | Experimental Value (X-ray) | Source |

| In1–N2 Bond Length | 2.282 Å | 2.268(3) Å | rsc.org |

| In1–O1 Bond Length | 2.030 Å | 2.089(2) Å | rsc.org |

| HOMO Energy | -5.748 eV | N/A | rsc.org |

| LUMO Energy | -1.696 eV | N/A | rsc.org |

| HOMO-LUMO Gap | 4.052 eV | N/A | rsc.org |

Computational Modeling of Coordination Environments and Ligand Interactions

The behavior of indium(III) acetate (B1210297) hydrate (B1144303) in solution and its utility as a precursor are fundamentally governed by the coordination environment of the indium(III) ion and its interactions with surrounding ligands (acetate, water, or other molecules). Computational modeling is essential for exploring these complex interactions.

The hydrated indium(III) ion in aqueous solution has been shown through studies, including EXAFS and theoretical simulations, to have a well-defined structure. mdpi.com The central In(III) ion is typically coordinated to six water molecules in an octahedral arrangement, with a mean In–O bond distance of 2.14 Å. mdpi.com A second hydration sphere of about 12 water molecules has also been detected at a distance of approximately 4.13 Å. mdpi.com

Computational methods, often paired with experimental techniques like solid-state Nuclear Magnetic Resonance (SSNMR), provide a detailed picture of the local indium environment. researchgate.net By combining experimental SSNMR data with DFT calculations of electric field gradient (EFG) and chemical shift (CS) tensors, researchers can correlate these parameters to the structure, symmetry, and any local disorder of the indium coordination sphere. researchgate.net This integrated approach is powerful for proposing structural models even when single-crystal X-ray structures are unavailable. researchgate.net

Modeling also sheds light on the influence of different ligands on the reactivity of the indium center. For example, studies on the synthesis of Indium Phosphide (InP) quantum dots have shown that strongly chelating ligands like ethylenediaminetetraacetic acid (EDTA) can form a stable octahedral complex with the indium precursor. researchgate.netchemrxiv.orgosti.gov This complex is less reactive, which suppresses the initial growth rate of the nanocrystals and ultimately affects their final size. researchgate.netchemrxiv.orgosti.gov Understanding these competitive ligand interactions is crucial for controlling the synthesis of nanomaterials. researchgate.netosti.gov DFT calculations can further probe the thermodynamics of these interactions by calculating ligand dissociation energies, revealing which metal-ligand bonds are more stable and likely to persist during a reaction. rsc.org

| System | Coordination Number | Mean In-O Bond Distance (Å) | Method | Source |

| Hydrated In(III) ion (aqueous) | 6 | 2.14 | EXAFS / Theory | mdpi.com |

| Amorphous ZITO films | ~6 | ~2.15 | PDF analysis / MD simulations | aip.org |

| In(acac)₃ | 6 (distorted octahedron) | N/A | High Field NMR | researchgate.net |

| In(III) with EDTA | 6 (octahedral) | N/A | ¹H NMR Spectroscopy | researchgate.netchemrxiv.org |

Simulation of Reaction Mechanisms in Catalytic Processes

Indium(III) acetate is a known catalyst for various organic reactions. nih.govsamaterials.comacs.org Simulating the reaction mechanisms provides a step-by-step view of the catalytic cycle, identifying key intermediates and transition states that govern the reaction's outcome and efficiency.

One area of investigation is the indium(III) acetate-catalyzed radical addition of organic iodides to alkenes. nih.govacs.org A plausible mechanism, supported by experimental results, involves the formation of indium hydride species through hydride transfer from a silane (B1218182) co-reagent to the indium(III) center. nih.govacs.org This is followed by an indium hydride-mediated radical chain process. nih.govacs.org While detailed simulations of this specific process are not widely reported, the proposed mechanism provides a clear basis for future computational investigation using methods like DFT to map the potential energy surface.

More direct simulations have been performed for other indium-catalyzed reactions. In the In(III)-catalyzed cascade cycloisomerization of 1,5-enynes, DFT studies were used to explore the reaction mechanism. acs.org The proposed pathway begins with the coordination of the indium catalyst to the alkyne moiety, which triggers the cyclization to form a key intermediate. acs.org This intermediate is described as a resonance hybrid of an indium-stabilized carbocation and a cyclopropylindium ylide, highlighting the nuanced role of the metal catalyst beyond being a simple Lewis acid. acs.org

Furthermore, ab initio molecular dynamics (AIMD) simulations have been used to observe the very first steps of nanomaterial formation from indium precursors. mit.edu Using indium acetate as a model for indium carboxylate precursors, AIMD simulations of InP quantum dot formation revealed a multi-step process: (1) agglomeration of indium acetate molecules, (2) formation of an adduct with the phosphorus precursor, (3) dissociation of P-H bonds facilitated by acetate ligands to form In-P bonds, and (4) structural rearrangement of the resulting cluster. mit.edu These simulations provide unparalleled insight into the short-lived intermediates and complex pathways of nucleation. mit.edu

| Process | Precursor/Catalyst | Simulation Method | Key Mechanistic Steps | Source |

| InP Quantum Dot Growth | Indium Acetate | AIMD | Agglomeration -> Adduct formation -> P-H dissociation -> In-P bond formation | mit.edu |

| Cascade Cycloisomerization | InI₃ | DFT | Alkyne coordination -> Cyclization -> Formation of Indium-stabilized intermediate -> Friedel-Crafts alkylation | acs.org |

| Radical Addition | Indium(III) Acetate | (Proposed) | Formation of indium hydride -> Indium hydride-mediated radical chain process | nih.govacs.org |

Prediction of Material Properties Derived from Indium(III) Acetate Hydrate Precursors

A significant application of this compound is its use as a precursor for synthesizing various functional materials, most notably indium oxide (In₂O₃) and related transparent conducting oxides. kashanu.ac.irindium.com Computational modeling plays a vital role in predicting the properties of these final materials based on the precursor and processing conditions, thereby guiding experimental design.

Indium(III) acetate decomposes upon heating to form indium oxide. kashanu.ac.irindium.com The thermal decomposition process itself can be studied to predict the temperature ranges for the formation of the desired oxide phase. kashanu.ac.ir Computational studies on indium oxide clusters (In₂O₃)n have explored their stable and metastable structures, showing that as the clusters grow, the coordination number of the indium ions tends towards the bulk value of six. researchgate.net DFT calculations are used to determine the electronic structure of these clusters, including their HOMO-LUMO gaps, which are related to the optical properties of the resulting material. researchgate.net

The choice of precursor anion (e.g., acetate vs. nitrate (B79036) or chloride) can have a strong effect on the properties of the final indium oxide material. acs.org Computational studies can help understand why. For instance, the oxidizing nature of a precursor anion can influence the formation of defects, such as oxygen vacancies, within the In₂O₃ lattice. acs.org These defects are not imperfections but are crucial for determining the material's electronic and photocatalytic properties. acs.org First-principles molecular dynamics and electronic structure calculations on In₂O₃ surfaces show how their electronic states are positioned to facilitate specific chemical reactions, such as the photocatalytic reduction of CO₂ or water splitting. acs.orgarxiv.org

Moreover, computational approaches are now extending to machine learning. By creating datasets from numerous reported syntheses, machine learning models can be trained to predict the properties of materials like InP quantum dots (e.g., diameter, absorption, and emission wavelengths) based on the specific precursors (including indium acetate) and reaction conditions used. chemrxiv.org This data-driven approach represents a new frontier in materials prediction, accelerating the discovery of materials with desired functionalities. chemrxiv.org

| Precursor | Derived Material | Predicted/Modeled Property | Computational Method | Source |

| Indium(III) Acetate | Indium Oxide (In₂O₃) | Thermal decomposition temperature (~330 °C) | Thermogravimetric Analysis | kashanu.ac.ir |

| Indium(III) Nitrate | Indium Oxide (In₂O₃) | Influence on surface defects and photocatalytic activity | Experimental with theoretical correlation | acs.org |

| Indium Acetate | Indium Phosphide (InP) QDs | Final particle diameter and optical properties | Machine Learning | chemrxiv.org |

| Generic In Precursor | (In₂O₃)n clusters | Stable geometries and coordination numbers | Global Optimisation / DFT | researchgate.net |

| In₂O₃ Precursor | In₂O₃ Photoelectrode | Electronic states for water oxidation | FPMD / DFT | arxiv.org |

Future Research Directions and Emerging Opportunities in Indium Iii Acetate Hydrate Chemistry

Exploration of Novel Synthetic Routes and Sustainable Methodologies